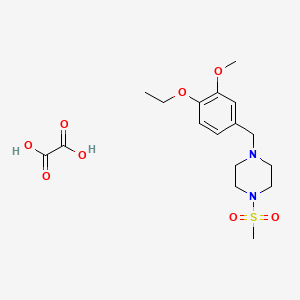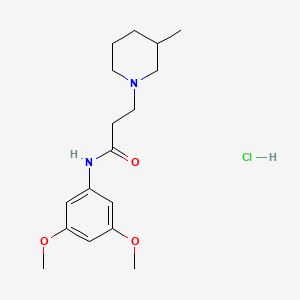
1-(4-ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine oxalate
Übersicht
Beschreibung
1-(4-ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine oxalate, also known as EMBP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EMBP is a piperazine derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 1-(4-ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine oxalate is not fully understood, but it is believed to act through multiple pathways. 1-(4-ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine oxalate has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and inflammation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
1-(4-ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and inflammation. 1-(4-ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine oxalate has also been shown to reduce the levels of certain inflammatory cytokines in animal models. In addition, 1-(4-ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine oxalate has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine oxalate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models. However, 1-(4-ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine oxalate has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more studies are needed to determine the optimal dosage and administration route for 1-(4-ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine oxalate.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine oxalate. One potential direction is to further investigate its anti-tumor activity and its potential use in cancer therapy. Another direction is to study its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the optimal dosage and administration route for 1-(4-ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine oxalate. Overall, 1-(4-ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine oxalate has shown promising results in various fields of scientific research, and further studies are needed to fully understand its potential applications.
Wissenschaftliche Forschungsanwendungen
1-(4-ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine oxalate has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. 1-(4-ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine oxalate has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. In addition, 1-(4-ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine oxalate has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[(4-ethoxy-3-methoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S.C2H2O4/c1-4-21-14-6-5-13(11-15(14)20-2)12-16-7-9-17(10-8-16)22(3,18)19;3-1(4)2(5)6/h5-6,11H,4,7-10,12H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEFCADSSAOCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7,7-trimethyl-5-oxo-4-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940202.png)


![N~2~-acetyl-N~6~-[(cyclohexylamino)carbonothioyl]lysine](/img/structure/B3940212.png)
![3-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3940224.png)



![1-(1-naphthylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940233.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3940247.png)
![(2-furylmethyl){5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3940250.png)

